Cas no 36131-46-1 (Ethyl 5-nitro-1H-pyrrole-2-carboxylate)

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive nitro group at the 5-position and an ester moiety at the 2-position, making it a versatile intermediate for the preparation of heterocyclic compounds, agrochemicals, and bioactive molecules. Its pyrrole core is structurally relevant in medicinal chemistry, often serving as a scaffold for drug development. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly valued for its role in nucleophilic substitution and cyclization reactions, offering a reliable building block for complex molecular architectures.
Ethyl 5-nitro-1H-pyrrole-2-carboxylate structure
36131-46-1 structure
Product Name:Ethyl 5-nitro-1H-pyrrole-2-carboxylate
CAS No:36131-46-1
MF:C7H8N2O4
MW:184.149421691895
MDL:MFCD09025771
CID:825669
PubChem ID:12066242
Update Time:2025-08-05

Ethyl 5-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-nitro-1H-pyrrole-2-carboxylate
    • Ethyl 5-Nitropyrrole-2-carboxylate
    • J-521151
    • SY006855
    • PS-3943
    • AKOS009513431
    • 36131-46-1
    • DB-069319
    • F9995-4276
    • DTXSID40476846
    • MFCD09025771
    • SCHEMBL9920457
    • CS-0061578
    • Ethyl5-nitro-1H-pyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylic acid, 5-nitro-, ethyl ester
    • SB62318
    • F19951
    • MDL: MFCD09025771
    • Inchi: 1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3
    • InChI Key: CVUNOXYEWWXPCU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C([N+](=O)[O-])N1)=O

Computed Properties

  • Exact Mass: 184.04800
  • Monoisotopic Mass: 184.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87.9Ų

Experimental Properties

  • Boiling Point: 347.7 ℃ at 760 mmHg
  • PSA: 87.91000
  • LogP: 1.62280

Ethyl 5-nitro-1H-pyrrole-2-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

Ethyl 5-nitro-1H-pyrrole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 5-nitro-1H-pyrrole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:36131-46-1)Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Order Number:A21786
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):222.0/335.0
Email:sales@amadischem.com

Additional information on Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 36131-46-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 36131-46-1) is a versatile and highly valuable intermediate in the realm of organic synthesis, particularly within the pharmaceutical industry. This compound, characterized by its nitro-substituted pyrrole core, has garnered significant attention due to its role in the development of various therapeutic agents. The nitro group and the ester functionality present in its molecular structure make it a fascinating subject for researchers exploring novel synthetic pathways and pharmacological applications.

The structural motif of Ethyl 5-nitro-1H-pyrrole-2-carboxylate positions it as a crucial building block for constructing more complex molecules. Its pyrrole ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common structural feature in many bioactive compounds. The presence of the nitro group at the 5-position introduces electrophilic characteristics, facilitating further functionalization through reduction or nucleophilic substitution reactions. Meanwhile, the ester group at the 2-position provides a handle for subsequent transformations, such as hydrolysis to yield the corresponding carboxylic acid or amidation to introduce amine functionalities.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in natural products and their potential as drug candidates. Among these, nitro-substituted pyrroles have emerged as particularly interesting scaffolds. The nitro group not only influences the electronic properties of the molecule but also serves as a metabolic label or a trigger for bioactivity modulation. For instance, studies have demonstrated that nitro groups can be selectively reduced to amino groups under mild conditions, thereby altering the pharmacokinetic profile of derivatives.

The pharmaceutical industry has leveraged Ethyl 5-nitro-1H-pyrrole-2-carboxylate in the synthesis of several promising drug candidates. One notable area of interest is its application in antiviral and anticancer therapies. Researchers have reported its utility in generating pyrrole-based inhibitors that target viral proteases or kinases. The ability to modify both the nitro and ester groups allows for fine-tuning of binding affinities and selectivity against specific biological targets. Additionally, derivatives of this compound have shown promise in inducing apoptosis in cancer cells by interacting with critical intracellular pathways.

The synthetic methodologies involving Ethyl 5-nitro-1H-pyrrole-2-carboxylate continue to evolve with advancements in catalytic systems and green chemistry principles. Recent innovations have focused on developing more efficient and sustainable routes to this intermediate. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at the pyrrole core without compromising yield or purity. Furthermore, solvent-free conditions and microwave-assisted synthesis have been explored to minimize waste and reduce reaction times.

The role of computational chemistry in optimizing synthetic routes for Ethyl 5-nitro-1H-pyrrole-2-carboxylate cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby streamlining experimental design. By simulating interactions between this compound and various catalysts or reagents, scientists can identify optimal conditions for maximizing yields while minimizing side products. This computational approach has been particularly valuable in discovering novel synthetic pathways that were previously inaccessible through traditional trial-and-error methods.

The growing demand for high-quality intermediates like Ethyl 5-nitro-1H-pyrrole-2-carboxylate has prompted advancements in manufacturing processes aimed at improving scalability and cost-efficiency. Continuous flow chemistry has emerged as a powerful tool for producing this compound on an industrial scale with enhanced reproducibility and safety profiles compared to batch processing methods. Additionally, process analytical technology (PAT) has been integrated into production lines to monitor critical parameters in real-time, ensuring consistent product quality.

The environmental impact of synthesizing pharmaceutical intermediates such as Ethyl 5-nitro-1H-pyrrole-2-carboxylate is another area of increasing concern. Efforts are underway to develop greener alternatives that reduce reliance on hazardous reagents or generate minimal waste streams during production. Biocatalysis, utilizing enzymes as catalysts instead of traditional chemical reagents, represents one such promising approach toward sustainable manufacturing practices within the pharmaceutical sector.

In conclusion,Ethyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No.36131-46-1) stands out as an essential intermediate with far-reaching implications across multiple domains of chemical research and industrial applications. Its unique structural features enable diverse functionalizations that drive innovation in drug discovery programs worldwide while fostering advancements toward more sustainable synthetic methodologies that align with global environmental standards.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36131-46-1)Ethyl 5-nitro-1H-pyrrole-2-carboxylate
A21786
Purity:99%/99%
Quantity:5g/10g
Price ($):222.0/335.0
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